molecular formula C20H23NO6 B1224263 DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE

DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE

Cat. No.: B1224263
M. Wt: 373.4 g/mol
InChI Key: KRPXKIUVLKBXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound with the molecular formula C21H25NO8 It is a derivative of pyridine and is characterized by the presence of multiple methoxycarbonyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 4-[2,4-DIMETHOXY-5-(METHOXYCARBONYL)PHENYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE: Similar in structure but with different substitution patterns.

    DIETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE: Similar core structure with ethyl groups instead of methyl groups.

Uniqueness

DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple methoxycarbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

dimethyl 4-(4-methoxycarbonylphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23NO6/c1-11-15(19(23)26-5)17(16(20(24)27-6)12(2)21(11)3)13-7-9-14(10-8-13)18(22)25-4/h7-10,17H,1-6H3

InChI Key

KRPXKIUVLKBXSJ-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
DIMETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.